molecular formula C6H4N4O2 B3373306 [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid CAS No. 1000930-72-2

[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B3373306
CAS No.: 1000930-72-2
M. Wt: 164.12 g/mol
InChI Key: XKPHOIBYGSRXTJ-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that has garnered significant interest in the fields of medicinal and agricultural chemistry. This compound is part of the broader class of triazolopyrimidines, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties .

Mechanism of Action

Target of Action

The [1,2,4]Triazolo[1,5-a]pyrimidines (TPs) are a class of non-naturally occurring small molecules that have aroused the interest of researchers . They have been found to target various biological processes, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer activities . The development of TPs in medicinal chemistry has been based on this heterocyclic nucleus as a possible bio-isostere for purines, carboxylic acid, and N-acetylated lysine .

Mode of Action

The mode of action of [1,2,4]Triazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with its targets, leading to changes in their function. For instance, in the context of anticancer activity, one study found that a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine exhibited significant inhibitory effects on the ERK signaling pathway, resulting in the decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT .

Biochemical Pathways

The compound affects various biochemical pathways. In the context of anticancer activity, it has been found to suppress the ERK signaling pathway . This pathway is crucial in regulating cell proliferation, differentiation, and survival. By inhibiting this pathway, the compound can potentially halt the growth and proliferation of cancer cells .

Pharmacokinetics

These properties can help predict the compound’s bioavailability and its potential as a therapeutic agent .

Result of Action

The result of the compound’s action can be seen at the molecular and cellular levels. For instance, a derivative of [1,2,4]Triazolo[1,5-a]pyrimidine was found to induce cell apoptosis and G2/M phase arrest, and regulate cell cycle-related and apoptosis-related proteins in MGC-803 cells . This suggests that the compound can have a significant impact on cell growth and survival.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds: Similar compounds to [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid include other triazolopyrimidines, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds share a similar core structure but differ in their substitution patterns and biological activities.

Uniqueness: The uniqueness of this compound lies in its versatile chemical reactivity and broad spectrum of biological activities . Its ability to undergo various chemical transformations and form biologically active derivatives makes it a valuable compound in both medicinal and agricultural chemistry.

Properties

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c11-5(12)4-1-2-7-6-8-3-9-10(4)6/h1-3H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKPHOIBYGSRXTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=NC=N2)N=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000930-72-2
Record name [1,2,4]triazolo[1,5-a]pyrimidine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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